molecular formula C30H27N7O3 B13996986 Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate

Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate

Cat. No.: B13996986
M. Wt: 533.6 g/mol
InChI Key: PBYIGYPMLIQOEW-UHFFFAOYSA-N
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Description

Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate is a chiral pharmaceutical intermediate featuring a complex imidazo[1,5-a]pyrazine core. Its structure includes an 8-amino substituent on the pyrazine ring and a 4-(pyridin-2-ylcarbamoyl)phenyl group at position 1, distinguishing it from related halogenated analogs. The compound’s (S)-configured pyrrolidine moiety enhances stereochemical specificity, which is critical for interactions with biological targets in drug development .

Properties

IUPAC Name

benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N7O3/c31-27-26-25(21-11-13-22(14-12-21)29(38)34-24-10-4-5-15-32-24)35-28(37(26)18-16-33-27)23-9-6-17-36(23)30(39)40-19-20-7-2-1-3-8-20/h1-5,7-8,10-16,18,23H,6,9,17,19H2,(H2,31,33)(H,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIGYPMLIQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)C5=CC=C(C=C5)C(=O)NC6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Preparation of the Imidazo[1,5-a]pyrazine Core and Substituted Intermediates
  • Starting from pyrazine derivatives, the imidazo[1,5-a]pyrazine ring system is formed via condensation reactions involving acid anhydrides and pyrazine-2-amine derivatives under controlled temperature (ice-water bath followed by room temperature stirring) to yield amide intermediates.
  • Subsequent cyclization with phosphorus oxychloride and phosphorous pentoxide under reflux conditions leads to the imidazo[1,5-a]pyrazine core.
Amino Protection and Halogenation
  • The amino group on the imidazo[1,5-a]pyrazine derivative is protected using di-tert-butyl dicarbonate (Boc anhydride) in ethanol at room temperature to form Boc-protected amino intermediates.
  • Halogenation is performed by reaction with halogenated succinimides (e.g., N-bromosuccinimide) in ethanol at room temperature to introduce bromine or chlorine substituents at specific positions on the heterocycle.
Amination of Halogenated Intermediates
  • The halogenated imidazo[1,5-a]pyrazine derivatives undergo nucleophilic substitution with ammonia under pressure (approximately 4.5 bar) at elevated temperatures (~110°C) to replace the halogen with an amino group, yielding the key 8-amino intermediate.
Coupling with 4-(Pyridin-2-ylcarbamoyl)phenyl Moiety
  • The amino-substituted imidazo[1,5-a]pyrazine intermediate is coupled with 4-(pyridin-2-ylcarbamoyl)phenyl derivatives via amide bond formation.
  • This coupling is typically facilitated by condensation reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride in the presence of bases like triethylamine or diisopropylethylamine in solvents such as dichloromethane.
Installation of Benzyl Pyrrolidine-1-carboxylate Side Chain
  • The pyrrolidine-1-carboxylate moiety is introduced as a benzyl ester, often by reacting the imidazo[1,5-a]pyrazine intermediate with benzyl 2-pyrrolidinecarboxylate derivatives under amide coupling conditions.
  • Protecting groups on the amino functionalities are selectively removed using acidic conditions to yield the final compound.

Solvent and Reagent Selection

  • Suitable solvents for various steps include alcohols (ethanol, methanol), esters, hydrocarbons, nitriles, polar aprotic solvents (dimethylformamide), ketones, ethers, chloro solvents, and water or their mixtures.
  • Bases used include organic bases such as triethylamine, diisopropylethylamine, tertiary butylamine, and inorganic bases like sodium acetate, sodium bicarbonate, potassium carbonate, cesium carbonate, etc..
  • Catalysts such as palladium on carbon (Pd/C) are employed during hydrogenation steps to reduce imidazo[1,5-a]pyrazine derivatives to tetrahydro derivatives when required.

Isolation and Purification Techniques

  • Isolation of intermediates and the final product is achieved by common techniques including cooling, decantation, gravity or suction filtration, centrifugation, and slurry formation followed by filtration.
  • Washing with appropriate solvents is used to enhance purity.
  • Crystalline forms, such as crystalline form-M of the amino-bromo intermediate oxalate salt, are characterized by X-ray powder diffraction (XRD) to ensure reproducibility and quality.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate
1 Amide formation & Cyclization Pyrazine-2-amine + acid anhydride Phosphorus oxychloride, P2O5 Ice-water bath, then reflux Imidazo[1,5-a]pyrazine core
2 Amino protection Imidazo[1,5-a]pyrazine derivative Di-tert-butyl dicarbonate (Boc2O) Ethanol, room temperature Boc-protected amino intermediate
3 Halogenation Boc-protected intermediate N-Bromosuccinimide (NBS) Ethanol, room temperature Halogenated imidazo[1,5-a]pyrazine derivative
4 Amination Halogenated intermediate Ammonia 4.5 bar, 110°C 8-Amino imidazo[1,5-a]pyrazine derivative
5 Coupling with pyridinylphenyl 8-Amino intermediate + 4-(pyridin-2-ylcarbamoyl)phenyl derivative Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, base Dichloromethane, room temperature Coupled amide intermediate
6 Side chain installation & deprotection Coupled intermediate + benzyl pyrrolidine-1-carboxylate Acid/base for deprotection Organic solvent, acidic conditions Final target compound

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from analogs primarily in substituent patterns on the imidazo[1,5-a]pyrazine core and the benzyl-pyrrolidine carboxylate side chain. Key comparisons include:

Compound Substituents (Position) Molecular Formula Molecular Weight Density (g/cm³) Key Properties
Target Compound 8-amino, 1-[4-(pyridin-2-ylcarbamoyl)phenyl] C₂₈H₂₅N₇O₃* ~539.6 N/A Enhanced binding specificity due to carbamoyl-phenyl and amino groups
(S)-Benzyl 2-(8-Amino-1-Bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1420478-88-1) 8-amino, 1-bromo C₁₈H₁₉BrN₆O₂ 447.3 N/A High stability, reliable supply; bromine enhances electrophilic reactivity
(S)-Benzyl 2-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1418307-18-2) 8-chloro C₁₈H₁₇ClN₄O₂ 356.8 1.41 Lower molecular weight; chloro substituent may reduce steric hindrance
(S)-Benzyl 2-(1-Bromo-8-Chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate 1-bromo, 8-chloro C₁₈H₁₆BrClN₄O₂ 435.7 1.60 Dual halogenation increases density and molecular weight
Benzyl 4-(8-Chloro-1-Iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate 8-chloro, 1-iodo (piperidine backbone) C₁₉H₁₈ClIN₄O₂ 496.7 1.73 Iodo substituent contributes to high density and molecular weight

*Estimated based on structural similarity.

Impact of Substituents on Physicochemical Properties

  • Halogen Effects : Bromo and iodo substituents increase molecular weight and density compared to chloro analogs. For example, the iodo-substituted compound in has a density of 1.73 g/cm³, significantly higher than the chloro analog (1.41 g/cm³) .
  • Amino vs. Halogen: The 8-amino group in the target compound and ’s bromo analog may improve solubility in polar solvents, whereas halogenated derivatives (e.g., ) prioritize stability and electrophilicity for cross-coupling reactions .
  • Chirality : All compared compounds feature an (S)-configured pyrrolidine or piperidine backbone, which is critical for enantioselective interactions in drug-target binding .

Biological Activity

Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate, also known by its chemical name (S)-benzyl 2-(8-amino-1-(4-(pyridin-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, is a complex organic compound with significant biological activity, particularly as an inhibitor of Bruton tyrosine kinase (BTK). This compound is under investigation for its potential therapeutic applications in treating various B-cell malignancies and autoimmune disorders.

Chemical Structure and Properties

The molecular formula of this compound is C30H27N7O3, with a molecular weight of approximately 533.58 g/mol. The compound features a multi-ring structure that incorporates several functional groups, contributing to its biological activity.

The primary mechanism of action for this compound involves the selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. By inhibiting BTK, the compound can reduce the proliferation of malignant B cells and modulate immune responses. This action is particularly relevant in the context of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other autoimmune conditions.

Biological Activity and Research Findings

Inhibitory Activity:
Research indicates that this compound exhibits potent inhibitory activity against BTK. In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including those derived from B-cell malignancies.

Table 1: Summary of Biological Activity

Cell Line IC50 (nM) Effect
HCT116120–130>85% inhibition of growth
MDA-MB-231200–350>85% inhibition of growth

Case Studies:
In a recent study published in MDPI, a series of compounds including Benzyl 2-[8-amino...] were synthesized and tested for their anti-proliferative effects. The results indicated that compounds with similar structures exhibited significant cell growth inhibition in both HCT116 and MDA-MB-231 cell lines, suggesting a strong correlation between structural modifications and biological activity .

Potential Applications

Given its mechanism of action and biological activity, Benzyl 2-[8-amino...] is being explored for several applications:

  • Cancer Therapy: As a potential treatment for various B-cell malignancies.
  • Autoimmune Diseases: Investigating its role in modulating immune responses could lead to new therapeutic options for conditions like rheumatoid arthritis.

Q & A

What are the common synthetic routes for preparing imidazo[1,5-a]pyrazine derivatives like this compound?

Basic:
The synthesis of imidazo[1,5-a]pyrazine scaffolds typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or enaminones). For example, describes a method using enaminones and pyridine-mediated cyclization to form pyrazolo[1,5-a]pyrimidines, which can be adapted for similar heterocycles. Key steps include controlling reaction conditions (e.g., solvent polarity, temperature) to optimize ring closure and substituent positioning .

Advanced:
Advanced synthesis requires addressing regioselectivity and steric hindrance in multi-step reactions. For instance, iodination or bromination at specific positions (e.g., the 1-position of imidazo[1,5-a]pyrazine) may require protecting groups or transition-metal catalysts. highlights a patent route using benzyl-protected intermediates and iodination under controlled conditions to preserve the pyrrolidine-carboxylate moiety . Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol) is critical to isolate stereoisomers .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Basic:
Core characterization relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS. For example, confirms hydrogen environments using 1H^1 \text{H} NMR (e.g., aromatic protons at δ 7.2–8.6 ppm) and carbon chemical shifts for carbonyl groups (δ 165–170 ppm). HRMS validates molecular weight with <2 ppm error .

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